N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 306.23 g/mol. This compound is classified under piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Its specific IUPAC name is N,N-dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride, and it is often used in research related to pharmacology and organic synthesis.
The synthesis of N,N-dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride can be approached through various methods typical for piperidine derivatives. Although specific synthetic pathways for this compound are not extensively documented, general techniques include:
These methods highlight the versatility of piperidine compounds in organic synthesis, particularly in developing new fused heterocyclic systems .
The molecular structure of N,N-dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride features a piperidine ring connected to a pyridine moiety. The compound's structure can be represented by its InChI key: HRIVWJHKINNLJH-UHFFFAOYSA-N
, which facilitates its identification in chemical databases. The structural formula indicates the presence of two chlorine atoms and a carboxamide functional group, contributing to its chemical properties and reactivity.
InChI=1S/C13H19N3O.2ClH/c1-16(2)13(17)12-5-3-4-11(15-12)10-6-8-14-9-7-10;;/h3-5,10,14H,6-9H2,1-2H3;2*1H
N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride can participate in various chemical reactions typical of amides and piperidine derivatives. These include:
These reactions are crucial for developing derivatives that may exhibit enhanced biological activity or novel properties .
The mechanism of action for N,N-dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride is primarily studied in the context of its biological applications. It is believed to interact with specific receptors or enzymes in biological systems, potentially modulating their activity. For instance, related compounds have been investigated for their effects on Janus kinase pathways and other signaling mechanisms relevant to inflammation and immune responses .
N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride typically appears as a white crystalline solid. Its solubility profile suggests it is soluble in water due to the presence of hydrophilic functional groups.
Key chemical properties include:
These properties make it suitable for various scientific applications, particularly in pharmaceutical formulations .
N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride has several potential applications in scientific research:
Research continues to explore its full potential within these domains, contributing to advancements in medicinal chemistry and drug development .
The molecular architecture of N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride integrates two nitrogen-containing heterocycles with distinct yet complementary properties. The piperidine ring (hexahydropyridine) provides a saturated, flexible heterocycle that readily adopts chair conformations, enabling optimal positioning for receptor interactions. This six-membered ring serves as a versatile pharmacophore that mimics proteinogenic amino acids and facilitates membrane permeability through modulation of lipophilicity. Piperidine-containing structures demonstrate exceptional conformational adaptability, allowing them to bind with diverse biological targets including G-protein-coupled receptors, ion channels, and enzymes [4] [9].
The pyridine-2-carboxamide moiety introduces an aromatic heterocycle with inherent hydrogen-bonding capabilities through both the ring nitrogen and the amide functionality. The carboxamide group (-CONMe₂) acts as a bidirectional hydrogen bond mediator, serving as a hydrogen bond acceptor via the carbonyl oxygen and as a hydrogen bond donor through the N-H group (though dimethylated in this case). This moiety significantly influences the compound's electronic distribution and provides a molecular recognition element for binding pockets that preferentially interact with planar, electron-deficient systems [6].
Table 1: Structural Components and Their Medicinal Chemistry Significance
Structural Element | Chemical Properties | Biological Roles | Medicinal Chemistry Advantages |
---|---|---|---|
Piperidine Ring | Aliphatic amine (pKₐ ~11), Chair-boat conformational flexibility | Mimics proteinogenic amino acids, Facilitates blood-brain barrier penetration | Enhanced solubility of salts, Stereochemical diversity for optimization |
Pyridine Ring | Aromatic base (pKₐ ~5.2), Electron-deficient π-system | π-Stacking interactions, Coordination to metal ions | Metabolic stability, Directional hydrogen bonding |
Carboxamide Group | Planar, Dipole moment ~3.7 D | Hydrogen bonding (donor/acceptor), Hydration site | Conformational restriction, Bioisosteric replacement options |
Dihydrochloride Salt | Ionic crystalline form, Hygroscopic | Enhanced dissolution rate, Improved bioavailability | Favorable pharmacokinetics, Crystallinity for purification |
The spatial arrangement created by the covalent linkage between the 4-position of the piperidine and the 6-position of the pyridine establishes a defined molecular topology with restricted bond rotations. This semi-rigid structure potentially confers target selectivity by reducing the conformational entropy penalty upon binding to biological targets. The N,N-dimethyl substitution on the carboxamide eliminates hydrogen bond donation capacity while maintaining acceptance properties, simultaneously increasing lipophilicity and potentially enhancing CNS penetration by reducing polar surface area [6].
Recent computational analyses of analogous structures reveal that the torsional angle between the piperidine and pyridine rings significantly influences the molecule's overall dipole moment (estimated 5-8 D) and its ability to interact with both polar and hydrophobic binding pockets. This bifunctional character enables interactions with diverse biological targets, explaining the broad therapeutic interest in such hybrid structures [4] [9].
Piperidine-based medicinal chemistry has undergone revolutionary transformations since the initial isolation of piperidine from pepper alkaloids in the 19th century. The structural evolution began with naturally occurring piperidine alkaloids such as piperine (isolated from Piper nigrum), which demonstrated early pharmacological potential but faced limitations in bioavailability and selectivity [4]. The mid-20th century witnessed the first generation of synthetic piperidine pharmaceuticals characterized by simple substitutions on the heterocyclic ring, exemplified by analgesics like meperidine (Demerol®) and antihistamines such as cyproheptadine [9].
The development of stereoselective synthesis methods in the 1980s-1990s marked a significant advancement, enabling the targeted production of single enantiomers with enhanced receptor specificity. During this period, catalytic hydrogenation technologies emerged as pivotal for piperidine ring formation, particularly through transition metal-catalyzed reduction of pyridine precursors. For instance, Beller's group pioneered cobalt-based catalysts (Co/TiN@NC) that enabled efficient pyridine-to-piperidine conversions under environmentally friendly aqueous conditions, significantly expanding access to complex piperidine derivatives [9]:
Pyridine + 3H₂ → Piperidine (Co/TiN@NC catalyst, H₂O, 100°C)
This period also witnessed the development of ruthenium-catalyzed diastereoselective hydrogenation techniques for multi-substituted pyridines, which allowed precise control over stereochemistry at the 2-, 3-, and 4-positions of the resulting piperidine ring—a critical advance for structure-activity relationship studies [9].
The early 21st century brought revolutionary stereocontrolled approaches to fluorinated piperidine synthesis. Glorius's group achieved a breakthrough with palladium-catalyzed hydrogenation of fluoropyridines that maintained fluorine substituents in thermodynamically favored axial positions, producing fluorinated piperidines with enhanced metabolic stability and membrane permeability [9]. Concurrently, asymmetric hydrogenation techniques using iridium catalysts with chiral P,N-ligands enabled the production of enantiomerically pure piperidines, exemplified by the synthesis of 11β-hydroxysteroid dehydrogenase type 1 inhibitors for cortisol-related disorders [9].
The structural sophistication of piperidine derivatives increased dramatically with the integration of carboxamide functionalities. The carboxamide group evolved from a simple solubilizing appendage to a critical pharmacophoric element that engages in specific hydrogen-bonding interactions with biological targets. This evolution culminated in hybrid structures like N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride, which represents the convergence of multiple structural optimization strategies: 1) Molecular hybridization of complementary heterocycles, 2) Salt formation for enhanced solubility, and 3) Stereoelectronic tuning via dimethylation of the carboxamide nitrogen [4] [6] [9].
N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride occupies a strategic position within medicinal chemistry libraries as a structurally advanced carboxamide derivative with dual pharmacophoric elements. The compound exemplifies modern library design principles that emphasize scaffold diversity and target-agnostic screening potential. Its inclusion in compound collections addresses historical limitations of early piperidine derivatives by balancing three critical molecular properties: lipophilicity (cLogP ~1.5-2.5), polar surface area (PSA ~45-55 Ų), and rotatable bond count (≤5), which collectively influence bioavailability and target engagement [4] [6].
The compound's structural analogues demonstrate compelling bioactivity profiles that illuminate its therapeutic potential. Jin et al. demonstrated that N-(piperidine-4-yl) benzamide derivatives bearing halogen, carboxyl, nitro, or methyl substituents exhibit significantly enhanced cytotoxicity against cancer cell lines, with lead compounds showing IC₅₀ values 15-fold superior to Sorafenib in specific models [4]. Similarly, modifications at the carboxamide position have yielded derivatives with improved target affinity, as evidenced by N-cyclopentyl-6-(piperidin-3-yl)nicotinamide hydrochloride showing enhanced metabolic stability in liver microsome assays [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: